molecular formula C13H15N3O B1488849 (3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone CAS No. 2097975-71-6

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone

Cat. No.: B1488849
CAS No.: 2097975-71-6
M. Wt: 229.28 g/mol
InChI Key: WMQWAAZEWXMXEI-UHFFFAOYSA-N
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Description

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: is a complex organic compound that features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone typically involves the following steps:

  • Indole Synthesis: : The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.

  • Coupling Reaction: : The final step involves the coupling of the indole derivative with the azetidine derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines, and leaving groups such as halides.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted indoles or azetidines.

Scientific Research Applications

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: : Application in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, which can lead to biological responses such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: can be compared to other indole derivatives, such as (1-methyl-1H-indol-3-yl)methanone and (1-methyl-1H-indol-2-yl)methanone . These compounds share the indole core but differ in the position of the methyl group and the attached functional groups, leading to variations in their biological activities and applications.

List of Similar Compounds

  • (1-methyl-1H-indol-3-yl)methanone

  • (1-methyl-1H-indol-2-yl)methanone

  • (1-methyl-1H-indol-4-yl)methanone

  • (1-methyl-1H-indol-6-yl)methanone

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(1-methylindol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15-5-4-9-6-10(2-3-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQWAAZEWXMXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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